molecular formula C19H15BrClNO2 B11401295 2-bromo-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide

2-bromo-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11401295
M. Wt: 404.7 g/mol
InChI Key: WIFJZTYBDFCHIE-UHFFFAOYSA-N
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Description

2-BROMO-N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a chlorophenyl group, and a furan ring attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of Chlorophenylmethyl Group: The chlorophenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of Furan Ring: The furan ring can be attached via a nucleophilic substitution reaction using furan-2-ylmethylamine and a suitable base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated benzamide.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Hydrogenated benzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-BROMO-N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe to study various biological processes and interactions at the molecular level.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and derivatives.

Mechanism of Action

The mechanism of action of 2-BROMO-N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and function.

    Pathways Involved: It can influence various signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-BROMO-N-[(4-CHLOROPHENYL)METHYL]BENZAMIDE: Lacks the furan ring, which may affect its biological activity and chemical reactivity.

    N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE: Lacks the bromine atom, which may influence its reactivity and interaction with molecular targets.

    2-BROMO-N-[(FURAN-2-YL)METHYL]BENZAMIDE: Lacks the chlorophenyl group, which may alter its pharmacological properties.

Uniqueness

2-BROMO-N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both the bromine atom and the furan ring, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse applications in various fields of research.

Properties

Molecular Formula

C19H15BrClNO2

Molecular Weight

404.7 g/mol

IUPAC Name

2-bromo-N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H15BrClNO2/c20-18-6-2-1-5-17(18)19(23)22(13-16-4-3-11-24-16)12-14-7-9-15(21)10-8-14/h1-11H,12-13H2

InChI Key

WIFJZTYBDFCHIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3)Br

Origin of Product

United States

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